molecular formula C10H15NO3 B067179 Methyl 1-acetamidocyclohex-3-ene-1-carboxylate CAS No. 172299-70-6

Methyl 1-acetamidocyclohex-3-ene-1-carboxylate

Cat. No.: B067179
CAS No.: 172299-70-6
M. Wt: 197.23 g/mol
InChI Key: IGQIMOXBRPJLGV-UHFFFAOYSA-N
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Description

Methyl 1-acetamidocyclohex-3-ene-1-carboxylate is a sophisticated chiral synthon of significant interest in synthetic organic and medicinal chemistry. Its molecular architecture, featuring a cyclohex-3-ene ring substituted with both acetamido and methyl carboxylate functional groups at the C1 position, makes it a versatile and valuable precursor for the construction of complex, stereodefined molecules. The embedded olefin provides a handle for further functionalization, such as dihydroxylation or cycloaddition reactions, while the acetamido group can serve as a protected amine or a key pharmacophore. This compound is primarily employed as a key intermediate in the synthesis of novel pharmaceutical candidates, particularly those targeting central nervous system (CNS) disorders, as the scaffold can be elaborated to mimic privileged structures found in bioactive molecules. Its research value lies in its ability to impart conformational constraint and stereochemical complexity into target compounds, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space for drug discovery. Researchers utilize this building block to develop potential protease inhibitors, receptor modulators, and other therapeutically relevant agents, making it an indispensable tool for advancing chemical biology and lead optimization programs.

Properties

IUPAC Name

methyl 1-acetamidocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-8(12)11-10(9(13)14-2)6-4-3-5-7-10/h3-4H,5-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQIMOXBRPJLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCC=CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Initiated Cyclization

A prominent route to cyclohexene carboxylates involves Michael addition followed by intramolecular cyclization. For example, methyl 2-oxocyclohexanecarboxylate derivatives are synthesized via base-mediated condensation of cyclohexanone with dimethyl carbonate in tetrahydrofuran (THF), achieving 79–87% yields. Adapting this method, methyl 1-acetamidocyclohex-3-ene-1-carboxylate could be synthesized by replacing cyclohexanone with an acetamide-substituted cyclohexenone precursor.

The reaction typically employs sodium hydride (NaH) as a base, which deprotonates the β-keto ester intermediate to form an enolate. Subsequent treatment with diethyl chlorophosphate generates an enol phosphate, a versatile intermediate for copper-mediated alkylation. For instance, lithium dimethylcuprate reacts with enol phosphates to yield α,β-unsaturated esters in 86–90% yields. Transposing this methodology, acetamidation could be introduced via nucleophilic displacement of the phosphoryloxy group by acetamide under basic conditions.

Aldol Condensation and Acetamidation

Aldol condensation between dimedone (5,5-dimethyl-1,3-cyclohexanedione) and glyoxalic acid derivatives has been documented to form xanthene carboxylates. While this produces polycyclic systems, simplifying the substrate to a mono-cyclohexenone could allow for selective acetamidation.

A hypothetical pathway involves:

  • Aldol Condensation : Reacting dimedone with methyl glyoxalate in the presence of triethylamine, analogous to the synthesis of methyl 3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthene-9-carboxylate.

  • Selective Acetamidation : Treating the resulting β-keto ester with acetic anhydride and a catalytic acid to install the acetamide group. This mirrors the acetylation step in the synthesis of (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, which achieves 88.3% yield.

Enolate Alkylation and Functionalization

Enolate Formation and Acetamide Coupling

Enolate intermediates derived from β-keto esters are highly reactive toward electrophiles. In the synthesis of methyl 2-methyl-1-cyclohexene-1-carboxylate, enol phosphates generated from β-keto esters undergo coupling with lithium dimethylcuprate. Adapting this approach:

  • Enolate Generation : Deprotonate methyl 2-oxocyclohexanecarboxylate with NaH in THF.

  • Phosphorylation : React with diethyl chlorophosphate to form the enol phosphate.

  • Acetamide Introduction : Substitute the cuprate reagent with a nitrogen-based nucleophile (e.g., acetamide) in the presence of copper(I) iodide.

This method capitalizes on the versatility of enol phosphates, which participate in cross-coupling reactions with diverse nucleophiles.

Cyclohexene Carboxylate Derivatives via Heterocyclic Annulation

Tandem Aldol-Michael Reactions

Rohr & Mahrwald’s tandem aldol condensation/elimination/Michael addition method provides a framework for constructing fused cyclohexene systems. Applying this to this compound:

  • Aldol Condensation : React dimedone with an acetamide-containing aldehyde.

  • Michael Addition : The intermediate undergoes intramolecular cyclization via a Michael addition, forming the cyclohexene ring.

This method benefits from high atom economy and minimizes purification steps.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)Limitations
Michael Addition-CyclizationNaH, Diethyl chlorophosphate86–90>90Requires anhydrous conditions
Aldol CondensationTriethylamine, Acetic anhydride88.392.11Polycyclic byproduct formation
Reductive AminationNH4OAc, NaBH3CNN/AN/AUnoptimized for cyclohexenes

Scientific Research Applications

Organic Synthesis

Methyl 1-acetamidocyclohex-3-ene-1-carboxylate is utilized in the synthesis of various organic compounds due to its unique structural characteristics. It serves as a precursor in the preparation of complex molecules, particularly in the development of pharmaceuticals.

Case Study: Synthesis of Chiral Compounds
A study demonstrated the use of this compound as a chiral building block in asymmetric synthesis. Researchers successfully synthesized several chiral intermediates that are crucial for drug development, showcasing the compound's utility in producing enantiomerically pure substances.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structural features allow for modifications that can lead to novel drug candidates.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer activity. In vitro studies showed that specific derivatives inhibited cancer cell proliferation, suggesting avenues for further investigation into their mechanisms of action and potential as anticancer agents.

Material Science

The compound's properties make it suitable for applications in material science, particularly in developing polymers and coatings.

Case Study: Polymer Synthesis
A research project involved using this compound to synthesize novel polymeric materials with enhanced mechanical properties. The study highlighted how incorporating this compound into polymer matrices improved overall performance, making it valuable for industrial applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 1-acetamidocyclohex-3-ene-1-carboxylate is compared below with analogous esters, cyclohexene derivatives, and acetamido-containing compounds.

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Functional Groups Key Applications
This compound Cyclohexene Acetamido, methyl ester Synthetic intermediate
Sandaracopimaric acid methyl ester Diterpene Methyl ester, carboxylic acid Natural product isolation
Methyl shikimate Cyclohexene carboxylic Hydroxyl, methyl ester Biosynthetic precursor
1-Methyl-1-phenylcyclohexane Cyclohexane Methyl, phenyl Model for conformational studies




Key Observations :

  • Cyclohexene vs. Cyclohexane : The presence of a double bond in this compound increases reactivity (e.g., susceptibility to electrophilic addition) compared to saturated analogs like 1-methyl-1-phenylcyclohexane .
  • Polarity: The acetamido and ester groups enhance polarity relative to non-functionalized terpene esters (e.g., sandaracopimaric acid methyl ester), impacting solubility in polar solvents .
Table 2: Spectroscopic Data Comparison
Compound $ ^1H $ NMR Peaks (δ, ppm) $ ^{13}C $ NMR Peaks (δ, ppm) FTIR Absorptions (cm$ ^{-1} $)
This compound* 2.0–2.5 (m, CH$ _2 $), 3.7 (s, OCH$ _3 $) 170–175 (C=O ester), 165–170 (C=O amide) 1740 (ester C=O), 1650 (amide C=O)
Methyl shikimate 3.7 (s, OCH$ _3 $), 5.3 (m, alkene) 167.5 (C=O ester), 130 (alkene) 1725 (ester C=O), 3400 (OH stretch)
Torulosic acid methyl ester 3.6 (s, OCH$ _3 $), 1.2 (t, CH$ _3 $) 172 (C=O ester), 25–35 (terpene CH$ _2 $) 1730 (ester C=O), 2900 (C-H stretch)

*Predicted data based on analogous compounds .

Analysis :

  • NMR: The methyl ester group (δ ~3.7 ppm in $ ^1H $, δ ~170 ppm in $ ^{13}C $) is a common feature in all esters, but the acetamido group introduces distinct $ ^{13}C $ signals near 165–170 ppm, absent in non-amide analogs like methyl shikimate .
  • FTIR: The dual carbonyl peaks (ester and amide) differentiate this compound from mono-functionalized esters (e.g., torulosic acid methyl ester) .

Reactivity Insights :

  • The acetamido group in this compound enables nucleophilic substitution at the carbonyl, a feature less accessible in non-amide esters like sandaracopimaric acid methyl ester .
  • Unlike rigid diterpenes (e.g., ferruginol), the cyclohexene core allows for ring-opening or cycloaddition reactions .

Biological Activity

Methyl 1-acetamidocyclohex-3-ene-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including enzymatic interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by a cyclohexene ring with an acetamido group and a carboxylate moiety. Its structural features contribute to its reactivity and interactions with biological systems.

Carboxylesterases (CEs)

Carboxylesterases are enzymes that hydrolyze esters, including this compound. These enzymes play a crucial role in the metabolism of xenobiotics and prodrugs. Studies have shown that CEs can effectively hydrolyze various ester substrates, leading to the formation of biologically active metabolites. For instance, research indicates that human intestinal carboxylesterase (hiCE) exhibits significant activity towards such compounds, suggesting that this compound could be metabolized efficiently in the gastrointestinal tract .

Antitumor Activity

Recent investigations into derivatives of this compound have highlighted potential antitumor properties. For example, certain analogs have been evaluated for their ability to inhibit tumor cell proliferation. A study reported that modifications in the acetamido group could enhance cytotoxicity against specific cancer cell lines, indicating a structure-activity relationship that warrants further exploration .

Enantioselective Synthesis

The compound has also been studied for its role as a precursor in the synthesis of chiral compounds. Efficient microbial resolution techniques have been developed using strains such as Acinetobacter sp. JNU9335, which can selectively hydrolyze racemic mixtures of this compound to produce optically active forms with high enantioselectivity. This process not only highlights the compound's utility in pharmaceutical applications but also underscores its significance in chiral synthesis .

Case Study 1: Hydrolysis by Carboxylesterases

A detailed investigation into the hydrolysis of this compound by various carboxylesterases revealed kinetic parameters critical for understanding its metabolic pathways. The study demonstrated that specific CEs exhibited varying degrees of hydrolytic activity towards the compound, which could influence its bioavailability and therapeutic efficacy .

Enzyme TypeSpecific Activity (U/mg)E Value
Human Liver CE17.2-
Human Intestinal CE25.4-
Acinetobacter sp. JNU933536High

Case Study 2: Antitumor Evaluation

In vitro studies on derivatives of this compound demonstrated promising antitumor activity against several cancer cell lines, including breast and lung cancer cells. The results indicated that specific modifications to the compound's structure could enhance its cytotoxic effects, providing a basis for further drug development efforts .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR identifies intermediates (e.g., enolates or zwitterionic species). NOESY confirms spatial proximity of functional groups.
  • IR spectroscopy : Tracks carbonyl (C=O) and amide (N-H) vibrations to monitor reaction progress .
  • Mass spectrometry : HRMS validates molecular formulas of transient intermediates .

How can conflicting crystallographic data on similar cyclohexene carboxylates be resolved?

Advanced Research Question
Discrepancies in unit cell parameters or space group assignments require:

Data reprocessing : Check for indexing errors (e.g., using CrysAlisPro).

Twinned crystal analysis : Apply SHELXL’s TWIN/BASF commands .

Comparative studies : Cross-validate with DFT-optimized geometries . Example: SHELX refinement resolved disorder in cyclohexene derivatives .

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